Head-to-Head CYP17 Lyase IC50 and Cellular Selectivity: ASN001 vs. Abiraterone in H295R Adrenocortical Carcinoma Cells
In the H295R human adrenocortical carcinoma cell-based CYP17 C17,20-lyase assay, ASN001 demonstrated an average IC50 of 0.050 μM (50 nM), while abiraterone tested under identical conditions yielded an average IC50 of 0.0028 μM (2.8 nM) [1]. Although abiraterone is approximately 18-fold more potent on lyase in this cellular system, its selectivity profile is inverted relative to ASN001: abiraterone is a hydroxylase-directed inhibitor (hydroxylase IC50 = 2.5 nM vs. lyase IC50 = 15 nM in recombinant enzyme assays, representing ~6-fold hydroxylase preference), whereas ASN001 was explicitly designed and characterized as lyase-selective with minimal hydroxylase inhibition [2]. The critical differentiation is not lyase potency alone, but the lyase-to-hydroxylase selectivity ratio that determines whether cortisol synthesis is preserved during androgen suppression.
| Evidence Dimension | CYP17 17,20-lyase inhibition IC50 in H295R whole-cell assay |
|---|---|
| Target Compound Data | IC50 = 0.050 μM (50 nM) — ASN001 |
| Comparator Or Baseline | Abiraterone: IC50 = 0.0028 μM (2.8 nM) |
| Quantified Difference | Abiraterone is approximately 18-fold more potent on lyase IC50 in this assay system; however, ASN001 is lyase-selective (sparing hydroxylase) while abiraterone is hydroxylase-selective (hydroxylase IC50 = 2.5 nM vs. lyase IC50 = 15 nM, approximately 6-fold hydroxylase preference) |
| Conditions | H295R human adrenocortical carcinoma cell-based CYP17 C17,20-lyase assay; multiple independent runs; data from US Patent Application Publication No. US 2013/0085148 (WO 2013/049559) |
Why This Matters
The lyase-over-hydroxylase selectivity profile of ASN001 is the mechanistic basis for its cortisol-sparing property, which directly enables prednisone-free administration — a clinically meaningful differentiation from abiraterone that impacts both patient safety and protocol design.
- [1] Smith R, Lapin NJ, Gupta S (Asana BioSciences). Steroid-free disease management. United States Patent Application Publication US 2017/0319563 A1. Published November 9, 2017. Example 1 [0061–0063]: ASN001 average IC50 = 0.050 μM vs. abiraterone average IC50 = 0.0028 μM in H295R cell-based CYP17 lyase assay. View Source
- [2] Eisner JR, Abbott DH, Bird IM, et al. VT-464: A novel, selective inhibitor of P450c17(CYP17)-17,20 lyase for castration-refractory prostate cancer (CRPC). J Clin Oncol. 2012;30(15_suppl):e15167. [Reports abiraterone recombinant CYP17 IC50 values: hydroxylase = 2.5 nM, lyase = 15 nM — confirming abiraterone is hydroxylase-directed]. View Source
